Isotype Selectivity: Opaganib (ABC294640) is a Genuine SK2-Selective Inhibitor Unlike Pan-Inhibitor N,N-Dimethylsphingosine (DMS)
Opaganib demonstrates strict selectivity for the SK2 isozyme. In recombinant human enzyme assays, Opaganib inhibited SK2 with an IC50 of ~60 μM while exhibiting zero inhibition of SK1 at concentrations up to 100 μM . In contrast, the common research tool N,N-dimethylsphingosine (DMS) acts as a non-selective pan-inhibitor, inhibiting both SK1 (IC50 ~60 μM) and SK2 (IC50 ~20 μM) . This selectivity is critical as genetic and pharmacological studies indicate that inhibition of SK2 results in stronger anticancer effects than inhibition of SK1 or dual inhibition [1].
| Evidence Dimension | Isotype selectivity (SK1 vs SK2 inhibition) |
|---|---|
| Target Compound Data | SK2 IC50: ~60 μM; SK1: No inhibition up to 100 μM |
| Comparator Or Baseline | N,N-Dimethylsphingosine (DMS): SK1 IC50 ~60 μM, SK2 IC50 ~20 μM |
| Quantified Difference | Opaganib: >1.67-fold SK2 selectivity window (based on SK1 IC50 >100 μM / SK2 IC50 ~60 μM); DMS: 3-fold preferential inhibition of SK2 over SK1, but still inhibits both |
| Conditions | Recombinant human SK1 and SK2 enzyme assays using radiolabeled sphingosine substrate |
Why This Matters
For researchers studying SK2-specific biology, Opaganib provides a cleaner pharmacological tool compared to DMS, which confounds interpretation due to concurrent SK1 inhibition.
- [1] Gao, P., Peterson, Y. K., Smith, R. A., & Smith, C. D. (2012). Characterization of isoenzyme-selective inhibitors of human sphingosine kinases. PloS one, 7(9), e44543. View Source
